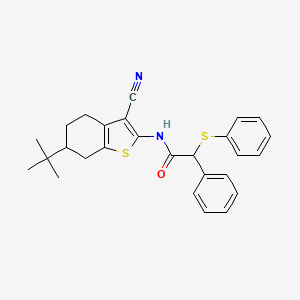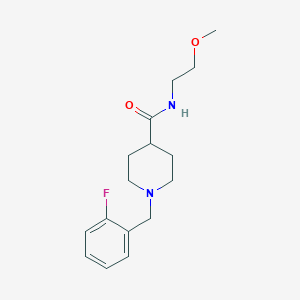
2-(4-butoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-butoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as SU5402, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has been extensively studied for its potential therapeutic applications in cancer, angiogenesis, and developmental disorders.
Mechanism of Action
2-(4-butoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exerts its therapeutic effects by inhibiting the activity of the FGFR tyrosine kinase. FGFRs are a family of receptors that are involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. By inhibiting FGFR activity, 2-(4-butoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can disrupt these cellular processes and inhibit the growth of cancer cells and the formation of new blood vessels.
Biochemical and Physiological Effects:
In addition to its effects on cancer and angiogenesis, 2-(4-butoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have a range of other biochemical and physiological effects. For example, 2-(4-butoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, which has potential applications in the treatment of developmental disorders such as Parkinson's disease. Additionally, 2-(4-butoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory effects, which may have applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-butoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer to cells or animals. Additionally, 2-(4-butoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been extensively studied and its mechanism of action is well understood, which makes it a useful tool for investigating the role of FGFRs in various cellular processes. However, one limitation of 2-(4-butoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is that it is not a specific inhibitor of FGFRs and can also inhibit other tyrosine kinases, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 2-(4-butoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more specific FGFR inhibitors that can selectively target different FGFR isoforms. Additionally, there is interest in investigating the potential therapeutic applications of 2-(4-butoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in other disease areas, such as developmental disorders and inflammatory diseases. Finally, there is interest in developing new synthetic routes to 2-(4-butoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione that are more efficient and environmentally friendly.
Synthesis Methods
The synthesis of 2-(4-butoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves a multistep process that begins with the reaction of 4-butoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,4-pentanedione in the presence of a base to form the isoindole-1,3(2H)-dione ring system. The final step involves the introduction of the dimethyl and butoxy substituents using standard organic synthesis techniques.
Scientific Research Applications
2-(4-butoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in cancer, angiogenesis, and developmental disorders. In cancer research, 2-(4-butoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, and lung cancer. Additionally, 2-(4-butoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of tumors.
properties
IUPAC Name |
2-(4-butoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-5-10-24-16-8-6-15(7-9-16)21-19(22)17-11-13(2)14(3)12-18(17)20(21)23/h6-9,17-18H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIXPRUCJNVKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3CC(=C(CC3C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5137495.png)

![N-(3,4-dimethylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5137506.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B5137514.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5137531.png)

![N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5137540.png)



![N-(3-chloro-2-methylphenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5137567.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide](/img/structure/B5137569.png)